N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl carboxamide moiety at the 3-position. The ethyl substituent on the thiadiazole ring introduces moderate steric bulk, which may affect binding affinity in biological systems.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-3-13-18-19-16(24-13)17-15(22)10-8-14(21)20(9-10)11-4-6-12(23-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYQZSKFTNASQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and pyrrolidine intermediates using amide bond formation reactions, typically involving coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group or the thiadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, thiadiazole derivatives have been studied for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The specific compound may exhibit similar activities and could be investigated for its therapeutic potential.
Industry
In industry, such compounds can be used as additives in materials science, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2.1.1. 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences :
- Phenyl substituent: 4-fluoro (electron-withdrawing) vs. 4-methoxy (electron-donating).
- Thiadiazole substituent: 5-isopropyl (bulkier) vs. 5-ethyl.
- Implications: The fluoro group may reduce solubility compared to methoxy due to decreased polarity.
2.1.2. 1-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences :
- Phenyl substituent: 3-chloro (electron-withdrawing, meta-position) vs. 4-methoxy (para-position).
- Implications :
- Chlorine’s meta-position may alter electronic distribution and steric interactions compared to para-substituted methoxy.
- Chloro substituents often enhance metabolic stability but may reduce solubility.
2.1.3. 1-(3,4-Dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences :
- Phenyl substituent: 3,4-dimethyl (hydrophobic, sterically demanding) vs. 4-methoxy.
- Molecular weight: 344.43 g/mol (vs. ~336 g/mol for the target compound, estimated from analogs).
Substituent Variations on the Thiadiazole Ring
2.2.1. N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences :
- Thiadiazole substituent: 4-chlorobenzyl (aromatic, π-π interaction capable) vs. 5-ethyl.
- Physicochemical Properties :
- Density: 1.427 g/cm³ (predicted).
- pKa: 8.29 (predicted), suggesting moderate basicity.
- Implications :
- The benzyl group may enhance binding to aromatic residues in target proteins.
- Increased molecular weight (estimated ~420 g/mol) could impact bioavailability.
Structural and Functional Comparison Table
*Estimated based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
